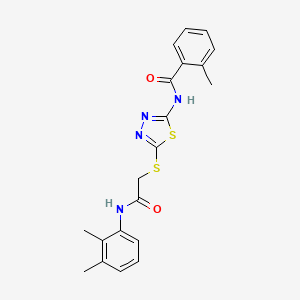

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiadiazole ring and a benzamide moiety. The presence of these groups suggests that it could have interesting chemical and biological properties .

Molecular Structure Analysis

The compound contains a thiadiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also has a benzamide moiety, which consists of a benzene ring attached to an amide group.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiadiazole ring and the benzamide moiety. These groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring could potentially make the compound more lipophilic, which could influence its solubility and reactivity .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Mechanism of Formation of Thiadiazoles : The condensation reaction of thiobenzamides and N-substituted thioureas can lead to the formation of 1,2,4-thiadiazoles, which are structurally related to the chemical . This process is influenced by the presence of dimethyl sulfoxide (DMSO) and an acidic catalyst, highlighting the synthetic pathways and mechanistic insights into thiadiazole derivatives (Forlani et al., 2000).

Synthesis of Schiff Bases Derived from Thiadiazole : Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized to explore their structural and potential biological properties. These compounds are noted for their significant DNA protective ability and antimicrobial activity, indicating a potential for therapeutic applications (Gür et al., 2020).

Novel Aromatic Polyimides : The synthesis of new diamines and their polymerization with various dianhydrides to produce aromatic polyimides demonstrates the versatility of incorporating thiadiazole structures into polymeric materials. These materials exhibit high thermal stability and solubility in organic solvents, indicating their potential for advanced material applications (Butt et al., 2005).

Potential Biological Activity

- Anticancer and Antimicrobial Properties : Schiff bases containing a thiadiazole scaffold have been evaluated for their anticancer and antimicrobial activities. These studies provide insights into the potential therapeutic applications of thiadiazole derivatives, demonstrating their effectiveness against certain cancer cell lines and microbial strains (Tiwari et al., 2017; Ameen & Qasir, 2017).

Mécanisme D'action

Mode of Action

The presence of a thiadiazole ring and a carbamoyl group in its structure suggests that it might interact with its targets through hydrogen bonding or other non-covalent interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, enzyme regulation, and cellular metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-12-8-6-10-16(14(12)3)21-17(25)11-27-20-24-23-19(28-20)22-18(26)15-9-5-4-7-13(15)2/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLKZLLWYZUNNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione](/img/new.no-structure.jpg)

![(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B2739725.png)

![5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739727.png)

![1-(5-methyl-1,2-oxazole-3-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2739730.png)

![3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2739731.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2739733.png)

![2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2739735.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2739736.png)

![2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2739737.png)

![(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2739739.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)